2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline
Description
2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline is a substituted aniline derivative featuring a biphenyl-4-yloxy group at the 2-position and a chlorine atom at the 3-position of the aromatic amine ring. This compound is structurally characterized by its planar biphenyl system, which imparts unique electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(4-phenylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c19-16-7-4-8-17(20)18(16)21-15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSINBVQECNRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline typically involves the following steps:
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline with compounds sharing structural motifs such as biphenyl backbones, halogen substituents, or amino groups.
Table 1: Structural and Functional Comparisons
Key Findings:
Electronic and Steric Effects :
- Unlike phosphine-containing analogs (e.g., BIPHEP, JohnPhos), this compound lacks electron-rich phosphorus atoms. Its reactivity is instead influenced by the electron-withdrawing chlorine and the biphenyl system’s conjugation .
- The biphenyl-4-yloxy group provides steric bulk comparable to tBuDavePhos (CAS 224311-49-3), but the absence of a phosphine moiety limits its utility in metal coordination .
Functional Group Diversity: Bitertanol shares the biphenyl-4-yloxy group but incorporates a triazole-ethanol moiety, enabling antifungal activity via sterol biosynthesis inhibition. In contrast, the aniline and chloro groups in the target compound may favor nucleophilic substitution or diazotization reactions .
Synthetic Applications :
- Phosphine ligands like JohnPhos and DavePhos are critical in cross-coupling reactions, whereas the target compound’s aniline group could serve as a precursor for dyes or drug candidates (e.g., via Sandmeyer reactions) .
Biological Activity
2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H10ClN
- Structural Features : The compound contains a biphenyl moiety with a chloro group and an amino group, linked through an ether bond.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- DNA Interaction : The compound may bind to DNA, potentially inhibiting replication and transcription processes. This could affect gene expression and contribute to its anticancer properties.
Anticancer Activity
Chloroaniline derivatives have been investigated for their anticancer properties. The potential mechanism involves the induction of apoptosis in cancer cells through modulation of cell signaling pathways.
The biochemical properties of this compound include:
| Property | Description |
|---|---|
| Solubility | Moderate solubility in organic solvents; limited in water |
| Lipophilicity | Lipophilic nature allows accumulation in lipid-rich tissues |
| Metabolism | Primarily metabolized by cytochrome P450 enzymes |
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial effects of chloroaniline derivatives, it was found that compounds with similar structures displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The study suggests that this compound could exhibit comparable activity.
Study 2: Anticancer Evaluation
A recent evaluation of chlorinated anilines showed promising results in inhibiting the growth of various cancer cell lines. The study highlighted the importance of structural modifications for enhancing biological activity, indicating that further research on this compound could yield significant findings .
Q & A
Q. What are the key considerations for synthesizing 2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline with high purity?
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions, such as Ullmann-type cross-coupling between biphenyl derivatives and halogenated anilines. Critical parameters include:
- Catalyst selection : Copper(I) iodide or palladium-based catalysts for efficient coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove trace impurities .
- Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation .
Post-synthesis, HPLC or GC-MS is recommended to verify purity (>98%) and resolve residual byproducts like chlorinated biphenyl ethers .
Q. How can the molecular structure of this compound be confirmed experimentally?
Combined spectroscopic and crystallographic methods are essential:
- NMR : H and C NMR identify substituent positions (e.g., biphenyl coupling and chloro-aniline orientation) .
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally analogous compounds like 1-(4-chlorophenyl)-2-[4-hydroxyphenyl] derivatives .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 310.06) .
Q. What are the stability challenges for this compound under varying storage conditions?
- Light sensitivity : The biphenyl-ether linkage may undergo photodegradation; store in amber vials at -20°C .
- Hydrolysis risk : The chloro-aniline group is susceptible to hydrolysis in aqueous environments, forming 3-chloroaniline derivatives .
- Oxidative stability : Avoid exposure to strong oxidizers (e.g., HO), which can generate quinone-like byproducts .
Advanced Research Questions
Q. How can researchers design bioactivity assays to evaluate the compound’s potential as a kinase inhibitor?
- Target selection : Prioritize kinases implicated in cancer (e.g., EGFR, VEGFR) based on structural analogs like 4-(1-substituted phenylvinyl)biphenyl derivatives .
- Assay methodology :
- Structure-activity relationship (SAR) : Modify the chloro-aniline or biphenyl-ether moieties to assess impact on binding affinity .
Q. How do contradictory solubility data in polar vs. nonpolar solvents impact experimental design?
Discrepancies arise from solvent polarity and hydrogen-bonding capacity:
- Polar solvents (e.g., DMSO) : Solubility >10 mM due to dipole interactions with the biphenyl-ether group .
- Nonpolar solvents (e.g., hexane) : Poor solubility (<1 mM) due to hydrophobic shielding of the aniline group .
Resolution strategies : - Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays.
- Validate solubility via dynamic light scattering (DLS) to detect aggregation .
Q. What enzymatic pathways degrade this compound in environmental or metabolic studies?
- Soil microbiota : Pseudomonas spp. hydrolyze biphenyl-ether bonds via carbamate hydrolases, releasing 3-chloroaniline (observed in analogous phenylcarbamate degradation) .
- Mammalian metabolism : Cytochrome P450 enzymes may oxidize the biphenyl moiety, forming hydroxylated metabolites detectable via LC-MS/MS .
Experimental validation : - Incubate with soil extracts or liver microsomes, then monitor degradation products using GC-MS or F-NMR (if fluorinated analogs are used) .
Q. How can researchers resolve discrepancies in reactivity data during substitution reactions?
Contradictory outcomes (e.g., varying yields in SNAr reactions) may stem from:
- Steric hindrance : Bulky biphenyl groups reduce accessibility to the chloro-aniline’s para position .
- Electronic effects : Electron-withdrawing substituents on the biphenyl ring alter reaction kinetics .
Methodological adjustments : - Screen alternative catalysts (e.g., Pd/Cu bimetallic systems) to enhance regioselectivity .
- Use computational DFT modeling to predict reactive sites and optimize conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
